molecular formula C6H3Cl2NS B13650571 4,5-Dichloro-3-methylthiophene-2-carbonitrile

4,5-Dichloro-3-methylthiophene-2-carbonitrile

Cat. No.: B13650571
M. Wt: 192.06 g/mol
InChI Key: RXQIAOOWQHSRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4,5-dichloro-3-methylthiophene with cyanogen bromide under basic conditions . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-3-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloro-3-methylthiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,5-Dichloro-3-methylthiophene-2-carbonitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H3Cl2NS

Molecular Weight

192.06 g/mol

IUPAC Name

4,5-dichloro-3-methylthiophene-2-carbonitrile

InChI

InChI=1S/C6H3Cl2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3

InChI Key

RXQIAOOWQHSRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.